N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide
Description
This compound features a complex polycyclic core (2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl) linked via a propyl chain to a substituted aromatic system (2-methoxy-4-methylphenyl) and a thiophene-2-carboxamide moiety. The thiophene carboxamide group introduces sulfur-based electronic effects and hydrogen-bonding capabilities, while the methoxy and methyl substituents on the phenyl ring modulate lipophilicity and steric bulk .
Properties
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4S/c1-18-12-13-22(23(17-18)34-2)29(28(33)24-11-5-16-35-24)14-6-15-30-26(31)20-9-3-7-19-8-4-10-21(25(19)20)27(30)32/h3-5,7-13,16-17H,6,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTGZEDOABHZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CS5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine or hydrazine to introduce amino groups. These intermediates can then be further functionalized to form imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its unique structural features that may interact with biological targets.
Case Study: Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as enzyme inhibition and receptor modulation .
The biological activity of N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide is largely attributed to its ability to interact with specific molecular targets within biological systems.
Material Science
The unique structural properties of the compound allow it to be explored as a building block for synthesizing new materials with desirable characteristics.
Industrial Applications
The compound's potential utility in developing new materials can be attributed to its stability and reactivity under various conditions, making it suitable for applications in coatings, polymers, and catalysts.
Mechanism of Action
The mechanism of action for N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
The tricyclic azatricyclo system is shared with Naphmethonium (16) (3-[3-({5-[(3-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-2,2-dimethylpropyl)dimethylamino]pentyl}dimethylamino)-2,2-dimethylpropyl]-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione) . Key differences include:
- Substituents: Naphmethonium contains additional dimethylamino and dimethylpropyl groups, enhancing cationic character and bulkiness.
- Pharmacokinetics : The absence of charged groups in the target compound may enhance membrane permeability.
Thiophene Carboxamide Derivatives
Compounds like (R)-2-{(6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamido}-2-phenylacetic acid (, entry i) share the thiophene carboxamide motif but lack the tricyclic core. Key contrasts:
- Bioactivity : The bicyclic β-lactam structure in derivatives suggests antibacterial activity, whereas the target compound’s tricyclic system may favor CNS or anticancer applications.
Sulfur-Containing Heterocycles
Compounds like 3,4-dibromotetrahydro-λ⁶-thiophene 1,1-dioxide () highlight the role of sulfur in redox and electrophilic interactions. However, the target compound’s thiophene is non-oxidized, favoring aromatic π-stacking over sulfone-mediated hydrogen bonding .
Mechanistic and Structural Insights from Systems Pharmacology
Park et al. (2023) demonstrated that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) share mechanisms of action (MOAs) via conserved protein targets . Applying this principle:
- The tricyclic core likely engages in DNA intercalation or kinase inhibition , analogous to anthracyclines or staurosporine.
- The thiophene carboxamide may mimic ATP’s adenine ring, enabling kinase binding, as seen in dasatinib derivatives.
- Transcriptome analysis (per ) could predict overlapping MOAs with Naphmethonium, particularly in allosteric modulation of acetylcholine receptors .
Comparative Physicochemical Properties
Biological Activity
The compound N-(3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propyl)-N-(2-methoxy-4-methylphenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex tricyclic structure combined with a thiophene ring and carboxamide functional groups. The presence of the thiophene moiety is significant as it is known for its diverse biological activities and has been associated with various therapeutic effects.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit notable anticancer activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including Hep3B hepatocellular carcinoma cells. The mechanism of action appears to involve disruption of microtubule dynamics similar to that of established chemotherapeutics like colchicine.
Case Study: Hep3B Cell Line
In a study assessing the anticancer activity of thiophene derivatives:
- IC50 Values : The most active compounds showed IC50 values of 5.46 µM and 12.58 µM against Hep3B cells.
- Mechanism : The compounds were found to induce cell cycle arrest at the G2/M phase and promote aggregation into globular spheroids, indicating interference with normal cell division processes .
Structure-Activity Relationship (SAR)
The structural attributes of thiophene derivatives play a crucial role in their biological activity:
- Aromaticity : The aromatic nature of the thiophene ring enhances interactions with cellular targets.
- Substituent Effects : Variations in substituents on the thiophene ring can significantly alter potency and selectivity against cancer cells.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 2b | 5.46 | Microtubule disruption |
| Compound 2e | 12.58 | Cell cycle arrest |
Antimicrobial Activity
Beyond anticancer properties, thiophene derivatives have also been evaluated for antimicrobial effects. Research indicates that certain thiophene carboxamide compounds exhibit significant antimicrobial activity against a range of pathogens.
Example Findings
A review highlighted that various thiophene derivatives possess:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some compounds demonstrated efficacy against fungal strains, suggesting broad-spectrum antimicrobial potential .
In Silico Studies
Computational studies have provided insights into the binding interactions between these compounds and their biological targets:
- Docking Studies : Molecular docking simulations revealed favorable binding affinities for the compound with tubulin proteins, supporting its potential as an anticancer agent.
- Stability Analysis : The dynamic stability of the compound in simulations indicated robust interactions within the binding sites compared to reference drugs like colchicine .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires precise control of reaction conditions (e.g., anhydrides in dry CH₂Cl₂, temperature gradients) and purification methods such as reverse-phase HPLC or recrystallization. For example, highlights the use of succinic anhydride and maleic anhydride under inert conditions to achieve yields >70% after purification . A stepwise approach to functionalize the tricyclic core and subsequent coupling reactions (e.g., amide bond formation) is critical, as shown in for analogous tricyclic compounds .
Example Protocol :
Q. How is structural confirmation achieved for this compound?
Multimodal spectroscopic analysis is essential:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), carbonyl groups (δ 165–175 ppm), and methoxy substituents (δ 3.8 ppm) .
- IR Spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₂₈H₂₄N₂O₄S requires 484.14 g/mol; observed: 484.13) .
demonstrates similar structural elucidation for a thiophene-carboxamide derivative using InChI key validation .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on target-specific assays (e.g., enzyme inhibition, antimicrobial activity). reports MIC values for structurally related compounds against S. aureus (MIC: 2–8 µg/mL) using broth microdilution . For cytotoxicity, use MTT assays on mammalian cell lines (e.g., IC₅₀ > 50 µM indicates low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies should involve:
- Derivatization : Modify substituents on the phenyl (e.g., replace methoxy with halogen) or thiophene moieties. demonstrates how altering substituents on thiazole derivatives enhances antibacterial activity .
- Computational Modeling : Perform docking studies to assess interactions with biological targets (e.g., bacterial dihydrofolate reductase). highlights the role of bicyclic structures in target binding .
Table 1 : Example SAR Data for Analogous Compounds
| Substituent | Antibacterial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| -OCH₃ (parent) | 4.0 | >50 |
| -Cl | 2.5 | 45 |
| -NO₂ | 8.0 | 30 |
| Data adapted from and . |
Q. What advanced techniques resolve contradictions in biological data?
Discrepancies in activity profiles (e.g., high in vitro potency but poor in vivo efficacy) may arise from pharmacokinetic limitations. Solutions include:
- Metabolic Stability Assays : Use liver microsomes to assess phase I/II metabolism (e.g., t₁/₂ < 30 min indicates rapid clearance) .
- Solubility Enhancement : Co-crystallization or formulation with cyclodextrins ( notes improved bioavailability for tetraazatetracyclic compounds) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated reagents to identify rate-determining steps (e.g., acyl transfer in amide coupling) .
- DFT Calculations : Model transition states for cyclization reactions (e.g., tricyclic core formation via intramolecular Diels-Alder) . emphasizes the role of pH and solvent polarity in controlling regioselectivity .
Methodological Guidance
Q. What strategies mitigate challenges in purifying this compound?
- Scale-Up Challenges : Use continuous flow reactors ( notes improved yield by 15% compared to batch methods) .
- Impurity Profiling : Employ preparative TLC or HPLC-MS to isolate by-products (e.g., hydrolyzed esters or dimerized intermediates) .
Q. How should researchers validate target engagement in cellular assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
